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Compound of Interest

Compound Name: 3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917 Get Quote

Dieses Handbuch dient als Ressource zur Fehlerbehebung bei der Identifizierung von

Verunreinigungen in 3-Brom-4-methoxybiphenyl mittels Kernmagnetresonanz (NMR)-

Spektroskopie. Es ist als eine Reihe von gezielten Fragen und Antworten strukturiert, um

Forschern bei der Interpretation ihrer Spektraldaten und der Lösung häufiger Probleme zu

helfen, die während der Synthese und Reinigung auftreten.

Häufig gestellte Fragen (FAQs)
F1: Was sind die erwarteten ¹H- und ¹³C-NMR-
chemischen Verschiebungen für reines 3-Brom-4-
methoxybiphenyl?
Die genauen chemischen Verschiebungen können je nach verwendetem deuteriertem

Lösungsmittel und der Konzentration der Probe leicht variieren. Die folgende Tabelle fasst

jedoch die typischen ¹H- und ¹³C-NMR-Daten für 3-Brom-4-methoxybiphenyl zusammen, wenn

sie in Chloroform-d (CDCl₃) analysiert werden. Die Nummerierung der Atome entspricht der

unten gezeigten Struktur.
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Tabelle 1: Erwartete NMR-chemische Verschiebungen für 3-Brom-4-methoxybiphenyl in CDCl₃

Atomposition
¹H Chemische
Verschiebung
(ppm)

Multiplizität J (Hz)
¹³C Chemische
Verschiebung
(ppm)

2 ~7.65 d ~2.2 ~133.5

4 - - - ~156.0

5 ~6.95 d ~8.5 ~112.0

6 ~7.40 dd ~8.5, 2.2 ~130.8

1' - - - ~139.5

2'/6' ~7.50 d ~8.8 ~128.0

3'/5' ~7.00 d ~8.8 ~114.5

4' - - - ~159.8

OMe ~3.85 s - ~55.4

3 (C-Br) - - - ~111.8

Anmerkung: Die genauen Werte können je nach experimentellen Bedingungen variieren. Diese

Daten dienen als Referenz.

F2: Was sind die häufigsten Quellen für
Verunreinigungen in einer Probe von 3-Brom-4-
methoxybiphenyl?
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Verunreinigungen stammen typischerweise aus der Syntheseroute, die zur Herstellung des

Biphenylgerüsts verwendet wird. Palladium-katalysierte Kreuzkupplungsreaktionen wie die

Suzuki-[1][2] oder Ullmann-Kupplung[3][4] sind übliche Methoden.

Potenzielle Verunreinigungen umfassen:

Nicht umgesetzte Ausgangsmaterialien: Wie z.B. 1,3-Dibrom-4-methoxybenzol oder 4-

Methoxyphenylboronsäure.

Homokupplungs-Nebenprodukte: Die Reaktion eines Ausgangsmaterials mit sich selbst, was

zu symmetrischen Biphenylen wie 4,4'-Dimethoxybiphenyl führt.[5]

Katalysator- und Ligandenrückstände: Phosphinliganden, die in Palladiumkatalysatoren

verwendet werden, können zu Triphenylphosphinoxid (TPPO) oxidieren, einer sehr häufigen

Verunreinigung.[6][7]

Lösungsmittel aus der Aufarbeitung: Restlösungsmittel aus der Extraktion oder

Chromatographie (z.B. Ethylacetat, Hexane, Dichlormethan) sind oft vorhanden.

Reduktiv dehalogeniertes Material: Ersatz des Bromatoms durch ein Wasserstoffatom, was

zu 4-Methoxybiphenyl führt.

Potenzielle Quellen von Verunreinigungen im Arbeitsablauf.

F3: Wie bereite ich meine Probe ordnungsgemäß für die
NMR-Analyse vor?
Eine ordnungsgemäße Probenvorbereitung ist entscheidend für die Erzielung hochwertiger

Spektren.[8] Eine schlecht vorbereitete Probe kann zu breiten Linien, schlechter Auflösung und

Schwierigkeiten beim Shimmen führen.[9][10]

Material abwiegen: Wiegen Sie 5-25 mg Ihrer gereinigten Verbindung für ein ¹H-NMR-

Spektrum ab. Für ein ¹³C-NMR-Spektrum werden aufgrund der geringeren Empfindlichkeit

typischerweise 50-100 mg benötigt.[9][11]

Lösungsmittel wählen: Wählen Sie ein geeignetes deuteriertes Lösungsmittel (z.B. CDCl₃,

DMSO-d₆), in dem Ihre Verbindung gut löslich ist. Verwenden Sie ein Volumen von 0,6-0,7
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mL.[12]

Auflösen: Geben Sie das Lösungsmittel zu Ihrer Probe in einem kleinen Fläschchen.

Mischen Sie vorsichtig (durch Schwenken oder Vortexen), um eine vollständige Auflösung zu

gewährleisten.

Filtrieren (falls erforderlich): Wenn feste Partikel vorhanden sind, filtrieren Sie die Lösung

durch einen kleinen Pfropfen Glaswolle in einem Pasteur-Pipette in ein sauberes, trockenes

NMR-Röhrchen. Feste Partikel stören die Homogenität des Magnetfeldes.[10]

Übertragen: Übertragen Sie die klare Lösung in ein sauberes, unzerkratztes 5-mm-NMR-

Röhrchen.

Verschließen und Beschriften: Verschließen Sie das Röhrchen fest und beschriften Sie es

deutlich mit einer eindeutigen Kennung.

Anleitung zur Fehlerbehebung
F4: Ich sehe zusätzliche aromatische Signale in meinem
¹H-NMR-Spektrum. Was könnten sie sein?
Zusätzliche aromatische Signale deuten oft auf unreagierte Ausgangsmaterialien oder

Nebenprodukte der Kupplungsreaktion hin.

Unreagierte Ausgangsmaterialien: Vergleichen Sie Ihr Spektrum mit den NMR-Spektren der

Ausgangsmaterialien. Zum Beispiel würde 1,3-Dibrom-4-methoxybenzol ein anderes

aromatisches Aufspaltungsmuster aufweisen.

Homokupplungs-Nebenprodukt: Ein häufiges Nebenprodukt ist 4,4'-Dimethoxybiphenyl, das

aus der Selbstkupplung von 4-Methoxyphenylboronsäure resultiert. Diese symmetrische

Verbindung würde zwei Dubletts im aromatischen Bereich (ähnlich den Signalen 2'/6' und

3'/5' des Produkts) und ein Methoxysignal bei ~3,8 ppm zeigen.[13] Sein Vorhandensein

kann durch Integration bestätigt werden; das Verhältnis des Methoxysignals zu den

aromatischen Signalen wird sich von dem Ihres Produkts unterscheiden.

Dehalogeniertes Produkt: Das Vorhandensein von 4-Methoxybiphenyl würde ein

komplexeres Multiplett im Bereich von 7,3-7,6 ppm aufgrund der zusätzlichen
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Phenylprotonen einführen.[14]

F5: In meinem ¹H-NMR-Spektrum befinden sich Signale
zwischen 7,4 und 7,8 ppm, die nicht zu meinem Produkt
passen. Was sind das?
Breite Multipletts in diesem Bereich sind ein klassisches Anzeichen für Triphenylphosphinoxid

(TPPO).[6][15] TPPO ist ein häufiges und oft schwer zu entfernendes Nebenprodukt, das bei

Reaktionen entsteht, die Palladiumkatalysatoren mit Triphenylphosphinliganden verwenden

(z.B. Pd(PPh₃)₄).[16]

Identifizierung: TPPO erscheint typischerweise als zwei Multipletts im ¹H-NMR-Spektrum, die

den ortho-, meta- und para-Protonen der Phenylringe entsprechen.[15] Ein ³¹P-NMR-

Spektrum kann seine Anwesenheit definitiv bestätigen, mit einem charakteristischen Signal

um +25 bis +30 ppm in CDCl₃.[7][17]

Tabelle 2: NMR-Daten für häufige Verunreinigungen

Verunreinigung
Typische ¹H-NMR-
Verschiebungen (ppm, in
CDCl₃)

Typische ¹³C-NMR-
Verschiebungen (ppm, in
CDCl₃)

Triphenylphosphinoxid (TPPO) ~7.45-7.80 (m) ~128.7, 131.9, 132.2, 132.5 (d)

4,4'-Dimethoxybiphenyl ~7.45 (d), ~6.95 (d), ~3.83 (s)
~158.9, 133.5, 127.8, 114.2,

55.3

4-Methoxybiphenyl
~7.30-7.60 (m), ~6.98 (d),

~3.85 (s)

~159.2, 140.8, 133.8, 128.8,

128.2, 126.8, 114.3, 55.4

Dichlormethan ~5.30 (s) ~53.8

Ethylacetat ~4.12 (q), ~2.05 (s), ~1.26 (t) ~171.1, ~60.5, ~21.1, ~14.2

F6: Wie kann ich die Anzahl der an jeden Kohlenstoff
gebundenen Protonen in einer vermuteten
Verunreinigung bestätigen?
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Um die Multiplizität von Kohlenstoffsignalen (d.h. C, CH, CH₂, CH₃) zu bestimmen, ist das

DEPT-135 (Distortionless Enhancement by Polarization Transfer)-Experiment das Werkzeug

der Wahl.[18][19] Es ist weitaus informativer als ein standardmäßiges breitbandentkoppeltes

¹³C-NMR-Spektrum.

DEPT-135 Ergebnisse:

CH₃ (Methyl)-Gruppen: Erscheinen als positive (nach oben gerichtete) Signale.

CH₂ (Methylen)-Gruppen: Erscheinen als negative (nach unten gerichtete) Signale.[20]

CH (Methin)-Gruppen: Erscheinen als positive (nach oben gerichtete) Signale.[21]

Quartäre (C) Kohlenstoffe: Sind in DEPT-Spektren unsichtbar.[22]

Durch den Vergleich des DEPT-135-Spektrums mit dem standardmäßigen ¹³C-Spektrum

können Sie die Signale, die zu quartären Kohlenstoffen gehören, leicht identifizieren und die

CH/CH₃-Signale von den CH₂-Signalen unterscheiden.

Probenvorbereitung: Bereiten Sie eine relativ konzentrierte Probe vor (mindestens 20-50

mg), um ein gutes Signal-Rausch-Verhältnis zu gewährleisten.[18]

Instrumenten-Setup: Sperren und shimmen Sie die Probe wie für ein standardmäßiges ¹³C-

Experiment.

Pulssequenz laden: Wählen Sie das DEPT-135-Pulssequenzprogramm aus der

Softwarebibliothek des Spektrometers.

Parameter einstellen: Die Standardparameter sind in der Regel für die meisten kleinen

Moleküle ausreichend. Stellen Sie sicher, dass die spektrale Breite alle erwarteten ¹³C-

Signale abdeckt und die Relaxationsverzögerung (d1) auf 1-2 Sekunden eingestellt ist.[18]

Akquisition: Erfassen Sie die Daten. DEPT-Experimente sind relativ schnell und erfordern oft

weniger Scans als ein vollständiges ¹³C-Experiment.

Verarbeitung: Verarbeiten Sie die Daten mit einer Fourier-Transformation und einer

Phasenkorrektur. Stellen Sie sicher, dass die CH₂-Signale deutlich negativ sind.
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F7: Die Signale meiner Verunreinigung überlappen sich
mit den Signalen meines Produkts. Wie kann ich sie
auflösen?
Wenn eine signifikante Signalüberlappung in 1D-Spektren auftritt, sind zweidimensionale (2D)

NMR-Techniken von unschätzbarem Wert.[23][24]

COSY (Correlation Spectroscopy): Dieses Experiment zeigt Korrelationen zwischen

Protonen, die über zwei oder drei Bindungen miteinander gekoppelt sind (J-Kopplung). Es

hilft, zusammenhängende Spin-Systeme zu identifizieren. Wenn die aromatischen Signale

einer Verunreinigung überlappen, kann ein COSY-Spektrum zeigen, welche Protonen

miteinander gekoppelt sind, und so helfen, das Aufspaltungsmuster zu entwirren.

HSQC (Heteronuclear Single Quantum Coherence): Dieses Experiment korreliert jedes

Proton direkt mit dem Kohlenstoff, an den es gebunden ist.[25][26] Es ist extrem

leistungsfähig, um überlappende ¹H-Signale aufzulösen, indem die Korrelationen über die

¹³C-Dimension verteilt werden. Wenn Sie ein Protonsignal bei 7,4 ppm haben, das sowohl

vom Produkt als auch von einer Verunreinigung stammt, wird das HSQC-Spektrum

wahrscheinlich zwei verschiedene Kreuzpeaks bei 7,4 ppm auf der ¹H-Achse zeigen, aber

bei unterschiedlichen ¹³C-chemischen Verschiebungen, was eine eindeutige Zuordnung

ermöglicht.

Logischer Arbeitsablauf zur Identifizierung von Verunreinigungen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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